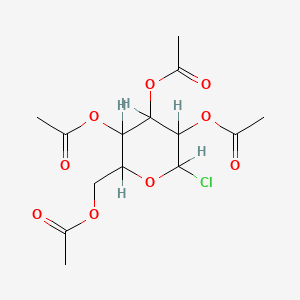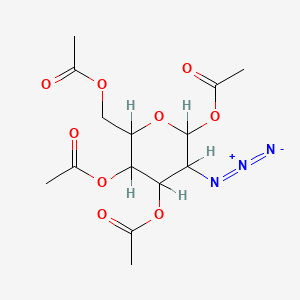
5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one
Overview
Description
5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one is a chiral imidazolidinone organocatalyst . It was developed by MacMillan and co-workers . This compound has been intensively applied in catalytic asymmetric reactions .
Synthesis Analysis
The synthesis of this compound involves the use of amino acid N-methylamide in anhydrous toluene with molecular sieves, pivalaldehyde, and PTSA monohydrate . The reaction mixture is heated to reflux and allowed to stir overnight .Molecular Structure Analysis
The molecular formula of this compound is C15H22N2O . Its molecular weight is 246.35 . The canonical SMILES string is O=C1N©C(C©©C)NC1CC2=CC=CC=C2 .Chemical Reactions Analysis
This compound is used in the 1,4-addition of electron-rich benzenes to unsaturated aldehydes, and the asymmetric hydride reduction of α,β-unsaturated aldehydes .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 93-100 °C . Its molecular weight is 246.35 , and its molecular formula is C15H22N2O .Mechanism of Action
The mechanism of action of BMTMIM is not fully understood, but it is believed to act as a nucleophilic catalyst in various reactions. BMTMIM has also been found to have a high affinity for certain enzymes and receptors in the body, which may contribute to its potential medicinal properties.
Biochemical and Physiological Effects:
BMTMIM has been found to have various biochemical and physiological effects in the body. In vitro studies have shown that BMTMIM has anti-cancer properties and can inhibit the growth of cancer cells. BMTMIM has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, BMTMIM has been found to have antioxidant properties and can scavenge free radicals in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BMTMIM in lab experiments is its high stability and solubility in various solvents. BMTMIM is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using BMTMIM is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are various future directions for the research on BMTMIM. One potential direction is the development of BMTMIM-based catalysts for the synthesis of novel compounds with potential applications in various fields. Another direction is the study of BMTMIM's potential as a drug delivery system for the targeted delivery of anti-cancer agents. Furthermore, the study of BMTMIM's potential as an anti-inflammatory and antioxidant agent may lead to the development of novel therapeutics for various diseases.
Scientific Research Applications
BMTMIM has been extensively studied for its potential applications in various fields such as catalysis, material science, and medicinal chemistry. In catalysis, BMTMIM has been found to be an effective catalyst for various reactions such as the oxidation of alcohols and the synthesis of cyclic carbonates. In material science, BMTMIM has been used as a building block for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. In medicinal chemistry, BMTMIM has been studied for its potential as an anti-cancer agent and as a drug delivery system.
properties
IUPAC Name |
5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-15(2,3)14-16-12(13(18)17(14)4)10-11-8-6-5-7-9-11/h5-9,12,14,16H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHPYKHVYFTIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1NC(C(=O)N1C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167162 | |
| Record name | 2-(1,1-Dimethylethyl)-3-methyl-5-(phenylmethyl)-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2097343-80-9 | |
| Record name | 2-(1,1-Dimethylethyl)-3-methyl-5-(phenylmethyl)-4-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097343-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Dimethylethyl)-3-methyl-5-(phenylmethyl)-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane](/img/structure/B3068655.png)


![N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine](/img/structure/B3068678.png)

![1,4-Dioxaspiro[4.5]decan-6-amine](/img/structure/B3068697.png)